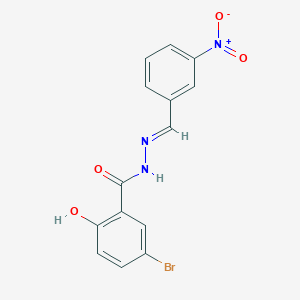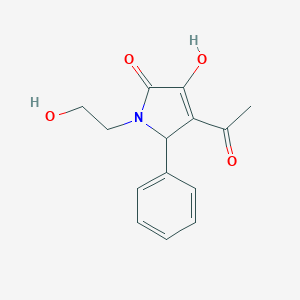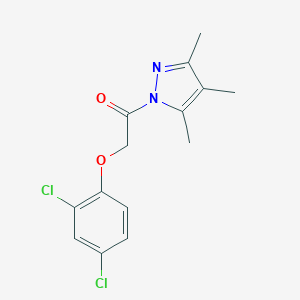![molecular formula C17H16N4O4 B230294 1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPDH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BOPDH is a synthetic compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of BOPDH is not fully understood. However, it is believed that BOPDH exerts its effects through the inhibition of enzymes involved in various biochemical pathways. For example, BOPDH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BOPDH has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BOPDH can inhibit the growth of various cancer cell lines. In vivo studies have shown that BOPDH can reduce inflammation and tumor growth in animal models. BOPDH has also been shown to have potential as a plant growth regulator and pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BOPDH is its versatility. BOPDH has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. Another advantage of BOPDH is its relatively low toxicity. However, one limitation of BOPDH is its limited solubility in water, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on BOPDH. One area of research is the optimization of the synthesis method to improve the yield and purity of BOPDH. Another area of research is the identification of the specific enzymes targeted by BOPDH and the elucidation of the mechanism of action. Additionally, further studies are needed to investigate the potential applications of BOPDH in medicine, agriculture, and environmental science.
Synthesemethoden
The synthesis of BOPDH involves a series of chemical reactions. The first step is the condensation of cyclohexanone with hydrazine hydrate to form 1,3-bis(cyclohexylidene)hydrazine. The second step is the reaction of 1,3-bis(cyclohexylidene)hydrazine with acetylacetone to form 1,3-bis(cyclohexylidene)-2,4-pentanedione. The final step is the reaction of 1,3-bis(cyclohexylidene)-2,4-pentanedione with formaldehyde to form BOPDH.
Wissenschaftliche Forschungsanwendungen
BOPDH has been extensively studied for its potential applications in various fields. In medicine, BOPDH has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, BOPDH has been shown to have potential as a plant growth regulator and pesticide. In environmental science, BOPDH has been shown to have potential as a water treatment agent.
Eigenschaften
Molekularformel |
C17H16N4O4 |
|---|---|
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
1-N//',3-N//'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide |
InChI |
InChI=1S/C17H16N4O4/c22-14-7-3-1-5-12(14)10-18-20-16(24)9-17(25)21-19-11-13-6-2-4-8-15(13)23/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25)/b12-10+,13-11+ |
InChI-Schlüssel |
KTTILVWJIYLLNV-DCIPZJNNSA-N |
Isomerische SMILES |
C1=C/C(=C\NNC(=O)CC(=O)NN/C=C\2/C(=O)C=CC=C2)/C(=O)C=C1 |
SMILES |
C1=CC(=CNNC(=O)CC(=O)NNC=C2C=CC=CC2=O)C(=O)C=C1 |
Kanonische SMILES |
C1=CC(=CNNC(=O)CC(=O)NNC=C2C=CC=CC2=O)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)


